(22R)-Budesonide-d6

Glucocorticoid Receptor Binding In Vitro Pharmacology Structure-Activity Relationship

Accurate quantification of budesonide and its metabolites in complex matrices challenges many labs. (22R)-Budesonide-d6 is a stable isotope-labeled internal standard that overcomes matrix effects and assay variability, enabling precise LC-MS/MS quantification of budesonide and its major CYP3A4-dependent metabolite, 6beta-hydroxybudesonide. Key value highlights: • Enables CYP3A4 phenotyping via 6beta-hydroxybudesonide/budesonide AUC ratio (r=0.98 with testosterone 6beta-hydroxylation). • Supports bioequivalence studies and WADA-compliant doping control (metabolite detection up to 48 h post-dose). • Delivers reliable calibration in regulated bioanalytical workflows (linear range 0.1-10 ng/mL). • Offered as ≥95% pure deuterated reference standard with full analytical characterization.

Molecular Formula C25H34O6
Molecular Weight 430.5 g/mol
Cat. No. B7947187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(22R)-Budesonide-d6
Molecular FormulaC25H34O6
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C
InChIInChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3
InChIKeyVOVIALXJUBGFJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 10.7 mg/L at 25 °C (est)
Practically insoluble in water
Freely soluble in chloroform;  sparingly soluble in ethanol, alcohol;  practically insoluble in heptane

11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one (6beta-Hydroxybudesonide) Procurement and Characterization Guide


The compound identified by the IUPAC name 11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one, commonly known as 6beta-hydroxybudesonide, is a major oxidative metabolite of the synthetic glucocorticoid budesonide [1]. It belongs to the class of 21-hydroxysteroids and is formed primarily via cytochrome P450 3A (CYP3A) isoenzymes in human liver [2]. As a reference standard and metabolite marker, it is utilized in pharmacokinetic studies, bioequivalence assessments, and forensic toxicology to monitor budesonide metabolism and potential doping violations [3]. The compound exhibits significantly attenuated glucocorticoid receptor binding affinity compared to its parent drug, making it a critical analytical target for distinguishing systemic exposure from topical activity [1].

Why 6beta-Hydroxybudesonide Cannot Be Substituted by Other Budesonide Metabolites or Glucocorticoid Standards


In-class substitution of 6beta-hydroxybudesonide with other budesonide metabolites (e.g., 16alpha-hydroxyprednisolone) or structurally related glucocorticoid reference standards is analytically invalid due to quantifiable differences in their formation pathways, receptor binding affinities, and pharmacokinetic profiles. While both 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone are major CYP3A-dependent metabolites of budesonide, their relative abundance in systemic circulation, urinary excretion kinetics, and interference in immunoassays differ significantly [1]. Furthermore, the glucocorticoid activity of 6beta-hydroxybudesonide is only 1-3% of that of the parent drug [2], whereas other glucocorticoid standards such as dexamethasone or fluticasone propionate exhibit distinct receptor binding kinetics [3]. These quantitative disparities preclude reliable assay calibration, cross-study comparison, or regulatory compliance when substituting one metabolite or analog for another in analytical workflows.

Quantitative Differentiation Evidence for 6beta-Hydroxybudesonide Against Key Comparators


Glucocorticoid Receptor Binding Affinity: 6beta-Hydroxybudesonide vs. Budesonide and Dexamethasone

The glucocorticoid receptor (GR) binding affinity of 6beta-hydroxybudesonide is markedly lower than that of its parent compound, budesonide, and the reference glucocorticoid dexamethasone. In competitive binding assays using rat skeletal muscle cytosol, 6beta-hydroxybudesonide exhibited only 3% of the affinity of dexamethasone, while the parent drug budesonide demonstrated approximately 14-fold higher affinity than dexamethasone [1]. A separate in vitro study further quantified that the two major budesonide metabolites (6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone) possess less than 1% of the receptor affinity of budesonide .

Glucocorticoid Receptor Binding In Vitro Pharmacology Structure-Activity Relationship

CYP3A4-Dependent Formation Rate: Correlation with Testosterone 6beta-Hydroxylation

The formation of 6beta-hydroxybudesonide from budesonide is strongly correlated with CYP3A4 activity, as measured by the marker reaction testosterone 6beta-hydroxylation. In human liver microsomes, the formation rate of 6beta-hydroxybudesonide exhibited a correlation coefficient (r) of 0.98 with testosterone 6beta-hydroxylation [1]. In contrast, the formation of the alternative major metabolite, 16alpha-hydroxyprednisolone, showed a slightly lower correlation of 0.95 with the same CYP3A marker [1].

Drug Metabolism Cytochrome P450 CYP3A4 Phenotyping

Systemic Exposure (AUC Ratio) Stability During CYP3A Inhibition

The plasma AUC ratio of 6beta-hydroxybudesonide to budesonide remains stable even during co-administration of high-dose metronidazole, a known CYP3A inhibitor. In a double-drug interaction study, the 90% confidence interval for the change in the 6beta-hydroxybudesonide/budesonide AUC ratio was 79%-115%, indicating no significant alteration in metabolite formation [1]. In contrast, the AUC ratio for 16alpha-hydroxyprednisolone/budesonide also remained within similar bounds, but the study highlighted that concomitant ketoconazole (a stronger CYP3A inhibitor) can drastically elevate budesonide exposure and suppress metabolite formation, underscoring the need for compound-specific monitoring [1].

Pharmacokinetics Drug-Drug Interaction CYP3A Inhibition

Urinary Excretion Kinetics: 6beta-Hydroxybudesonide vs. 16alpha-Hydroxyprednisolone

Following oral administration of 3 mg budesonide, 6beta-hydroxybudesonide is excreted in urine predominantly within the first 24 hours, with detectable levels persisting up to 48 hours post-dose [1]. In contrast, 16alpha-hydroxyprednisolone, the acetal-cleaved metabolite, appears as the most abundant urinary metabolite and exhibits a more prolonged excretion profile [1]. While exact urinary concentrations vary, the detection window for 6beta-hydroxybudesonide is consistently shorter than that of 16alpha-hydroxyprednisolone, a distinction critical for doping control laboratories aiming to differentiate recent from remote budesonide exposure.

Doping Control Urinary Metabolite Profiling Excretion Half-Life

Glucocorticoid Potency Relative to Parent Drug

The anti-inflammatory potency of 6beta-hydroxybudesonide is dramatically reduced compared to its parent compound, budesonide. In vivo and in vitro assessments indicate that 6beta-hydroxybudesonide is 50-100 times less potent than budesonide [1]. This substantial reduction in potency is consistent with the metabolite's negligible glucocorticoid receptor binding affinity and supports its classification as a pharmacologically inactive metabolite.

Glucocorticoid Potency Metabolite Activity Safety Pharmacology

High-Value Application Scenarios for 6beta-Hydroxybudesonide Procurement


CYP3A4 Phenotyping and Drug-Drug Interaction Studies

Due to its formation being strongly correlated with CYP3A4 activity (r = 0.98 with testosterone 6beta-hydroxylation) [1], 6beta-hydroxybudesonide serves as a reliable probe metabolite for assessing CYP3A4 function in vitro and in vivo. Procurement of this compound enables precise enzyme activity quantification in human liver microsome assays and clinical drug interaction trials, where monitoring the 6beta-hydroxybudesonide/budesonide AUC ratio provides a stable metric resistant to moderate CYP3A inhibition [2].

Pharmacokinetic and Bioequivalence Studies of Budesonide Formulations

As one of two major CYP3A-dependent metabolites, 6beta-hydroxybudesonide is an essential analyte in validated LC-MS/MS methods for quantifying systemic budesonide exposure [1]. Its inclusion in multi-analyte panels allows for comprehensive pharmacokinetic profiling in healthy volunteers and patient populations, ensuring accurate assessment of bioavailability and formulation performance [2]. The method validated for simultaneous quantification of budesonide, 6beta-hydroxybudesonide, and 16alpha-hydroxyprednisolone in human plasma demonstrates linearity from 0.1 to 10 ng/mL, supporting its use in regulated bioanalytical workflows [1].

Anti-Doping and Forensic Toxicology Urinalysis

The distinct urinary excretion profile of 6beta-hydroxybudesonide—with detection up to 48 hours post-dose but predominantly excreted within 24 hours—makes it a critical marker for differentiating recent oral budesonide administration from topical or remote use [1]. World Anti-Doping Agency (WADA) regulations prohibit oral budesonide, and the identification of 6beta-hydroxybudesonide in athlete urine samples provides essential temporal context for adverse analytical findings [1].

Metabolite Reference Standard for Glucocorticoid Receptor Binding Assays

Given its negligible glucocorticoid receptor binding affinity (<1% of budesonide) [1], 6beta-hydroxybudesonide is an ideal negative control or internal standard in receptor binding studies. It allows researchers to discriminate between active parent drug and inactive metabolite fractions without confounding the pharmacological readout, a necessity for accurate structure-activity relationship (SAR) analyses and glucocorticoid screening campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (22R)-Budesonide-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.